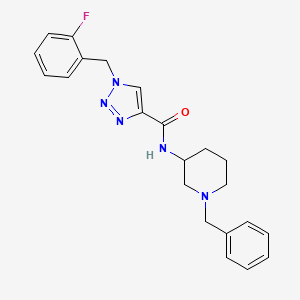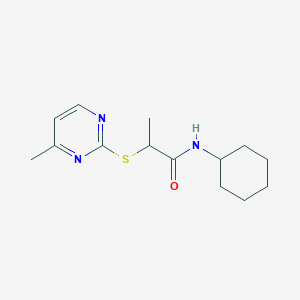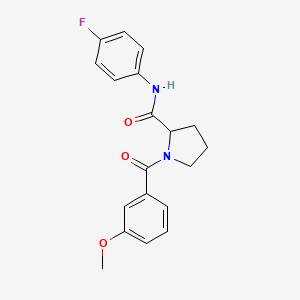![molecular formula C21H22N4O2S B6010149 1-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE](/img/structure/B6010149.png)
1-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE is a complex organic compound that features a thiazole ring, a piperazine ring, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which is achieved by reacting a suitable thioamide with a haloketone under acidic conditions. The methoxyphenyl group is introduced via electrophilic aromatic substitution. The piperazine ring is then attached through nucleophilic substitution, and the pyridine ring is introduced in the final step through a coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
化学反応の分析
Types of Reactions
1-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
科学的研究の応用
1-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes, inhibiting their activity. The piperazine ring can bind to receptors, modulating their function. The pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s overall activity .
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share the thiazole ring structure.
Piperazine Derivatives: Compounds like 1-(2-pyridyl)piperazine and 1-(4-methoxyphenyl)piperazine share the piperazine ring structure.
Pyridine Derivatives: Compounds like 2-methylpyridine and 4-methoxypyridine share the pyridine ring structure.
Uniqueness
1-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE is unique due to the combination of these three rings in a single molecule, which imparts distinct chemical and biological properties. This combination allows for diverse interactions with biological targets and makes it a versatile compound for various applications.
特性
IUPAC Name |
[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-15-19(28-20(23-15)16-6-5-7-17(14-16)27-2)21(26)25-12-10-24(11-13-25)18-8-3-4-9-22-18/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUAYLJINDAUIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(cyclopropylmethyl)-2-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6010068.png)
![2-[({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B6010077.png)
![N-ethyl-6-[3-(methoxymethyl)-1-pyrrolidinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B6010088.png)

![2-({4-[benzyl(ethyl)amino]-1-piperidinyl}methyl)-4-bromophenol](/img/structure/B6010092.png)

![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)tetrahydro-2H-thiopyran-4-amine](/img/structure/B6010105.png)
![3-(2-{1-[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]-2-piperidinyl}ethyl)phenol](/img/structure/B6010118.png)
![2-[4-(Anthracen-9-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B6010123.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-propyl-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6010137.png)



